molecular formula C8H8ClFO B12104055 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene

Cat. No.: B12104055
M. Wt: 174.60 g/mol
InChI Key: MHAXSUBCUUQFON-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources in the presence of a catalyst. The methoxy and methyl groups are introduced through alkylation reactions using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives .

Scientific Research Applications

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in various pathways, including halogenation, alkylation, and substitution reactions, influencing the chemical behavior of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-methoxybenzene
  • 3-Chloro-2-fluoro-1-methoxybenzene
  • 2-Chloro-3-fluoro-1-methylbenzene

Uniqueness

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with methoxy and methyl groups, allows for diverse reactivity and applications in various fields .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

2-chloro-3-fluoro-1-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3

InChI Key

MHAXSUBCUUQFON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Cl)F

Origin of Product

United States

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